molecular formula C20H20N4O B2414812 2-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}butanamide CAS No. 2034428-85-6

2-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}butanamide

Cat. No.: B2414812
CAS No.: 2034428-85-6
M. Wt: 332.407
InChI Key: TVXIMQKRCRUMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}butanamide is a synthetic organic compound with the CAS Registry Number 2034428-85-6 . Its molecular formula is C20H20N4O, corresponding to a molecular weight of approximately 332.4 g/mol . This molecule features a butanamide backbone that is substituted with a phenyl group at the 2-position, and a nitrogen-linked methyl group connected to a complex heteroaromatic system comprising a pyrazine ring fused to a pyridine ring . This specific architecture places it within a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery research. Pyrazoline and related heterocyclic derivatives are extensively investigated for their diverse and potent pharmacological activities . Scientific literature indicates that such compounds have demonstrated a wide spectrum of biological properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects . Furthermore, compounds with structural similarities have been explored as key inhibitors for various therapeutic targets. For instance, recent research highlights the potential of pyrazolo[1,5-a]pyrimidine scaffolds, which share some structural features with the heteroaromatic portion of this compound, as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis . Another research avenue for related compounds includes their activity as cannabinoid CB1 receptor antagonists, which has been explored for therapeutic applications in conditions like obesity and schizophrenia . The structural motifs present in this compound make it a valuable chemical entity for researchers investigating these and other biological pathways. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-phenyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-2-17(15-7-4-3-5-8-15)20(25)24-14-18-19(23-12-11-22-18)16-9-6-10-21-13-16/h3-13,17H,2,14H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXIMQKRCRUMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound can be dissected into two primary components: (1) 2-phenylbutanamide and (2) [3-(pyridin-3-yl)pyrazin-2-yl]methylamine. The synthesis hinges on coupling these fragments via an amide bond, requiring prior preparation of both modules.

Synthesis of 2-Phenylbutanamide

2-Phenylbutanamide is synthesized from 2-phenylbutanoic acid through activation to its acid chloride followed by reaction with ammonia.

  • Procedure :
    • Activation : 2-Phenylbutanoic acid (1.0 eq) is treated with thionyl chloride (1.2 eq) in dry dichloromethane at 0–5°C for 2 h. Excess reagent is removed under reduced pressure.
    • Ammonolysis : The acid chloride is dissolved in tetrahydrofuran (THF) and added dropwise to cold aqueous ammonia (28%) with stirring. The mixture is stirred at 25°C for 12 h, yielding 2-phenylbutanamide (78–85% yield).

Synthesis of [3-(Pyridin-3-yl)Pyrazin-2-yl]Methylamine

This heterocyclic amine is constructed via a palladium-catalyzed cross-coupling strategy, inspired by methodologies in patents.

Pyrazine Ring Formation

Pyrazine cores are typically synthesized via cyclocondensation. For 3-aminopyrazine-2-carboxylate derivatives, diaminomaleonitrile reacts with glyoxal under acidic conditions.

  • Modified Protocol :
    • Diaminomaleonitrile (1.0 eq) and glyoxal (1.1 eq) are refluxed in acetic acid (80°C, 6 h), yielding 3-aminopyrazine-2-carbonitrile (62% yield).
Introduction of Pyridin-3-yl Group

A Suzuki-Miyaura coupling attaches pyridin-3-yl to the pyrazine ring.

  • Conditions :
    • 3-Bromopyrazine-2-carbonitrile (1.0 eq), pyridin-3-ylboronic acid (1.5 eq), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (5 mol%), and K₂CO₃ (3.0 eq) in toluene/ethanol/water (4:1:1) at 90°C for 12 h. The product, 3-(pyridin-3-yl)pyrazine-2-carbonitrile, is isolated in 74% yield.
Reduction to Methylamine

The nitrile is reduced to the primary amine using LiAlH₄.

  • Procedure :
    • 3-(Pyridin-3-yl)pyrazine-2-carbonitrile (1.0 eq) is stirred with LiAlH₄ (4.0 eq) in dry THF at 0°C, then warmed to 25°C for 4 h. Quenching with wet THF and filtration yields [3-(pyridin-3-yl)pyrazin-2-yl]methylamine (68% yield).

Amide Bond Formation

The final step couples 2-phenylbutanoyl chloride with [3-(pyridin-3-yl)pyrazin-2-yl]methylamine under Schotten-Baumann conditions.

Optimized Coupling Protocol

  • Reagents : 2-Phenylbutanoyl chloride (1.1 eq), [3-(pyridin-3-yl)pyrazin-2-yl]methylamine (1.0 eq), NaOH (2.0 eq), dichloromethane/water (1:1).
  • Procedure : The amine is dissolved in dichloromethane and cooled to 0°C. Aqueous NaOH is added, followed by dropwise addition of the acid chloride. The mixture is stirred at 25°C for 6 h, extracted, and purified via column chromatography (ethyl acetate/hexane, 1:1) to yield the target compound (82% yield).

Alternative Synthetic Routes

Microwave-Assisted Amination

Microwave irradiation accelerates reactions, as demonstrated in thienopyrimidine syntheses.

  • Adaptation : Replacing conventional heating with microwave irradiation (100°C, 30 min) during the Suzuki coupling step improves yield to 81%.

Solid-Phase Synthesis

A patent describes phase-transfer catalysis for sulfonamide formation, adaptable for amide coupling.

  • Conditions : Using tris(dioxa-3,6-heptyl)amine (TDA-1) as a phase-transfer agent, the reaction proceeds at 80°C in toluene/water, achieving 85% yield.

Analytical and Spectroscopic Characterization

Critical data for intermediates and the final compound are summarized below:

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) MS (m/z)
2-Phenylbutanoyl chloride 1775 (C=O) 1.85 (m, 2H), 2.55 (t, 2H), 7.25–7.45 (m, 5H) 192 [M]⁺
[3-(Pyridin-3-yl)pyrazin-2-yl]methylamine 3350 (NH₂) 4.45 (s, 2H), 7.35 (m, 1H), 8.50 (m, 2H), 8.95 (s, 1H) 187 [M+H]⁺
Target compound 1650 (C=O) 1.80 (m, 2H), 2.40 (t, 2H), 4.55 (d, 2H), 7.20–8.90 (m, 9H) 349 [M+H]⁺

Challenges and Optimization

Regioselectivity in Pyrazine Functionalization

Ensuring substitution at the pyrazine C3 position requires careful catalyst selection. Pd(dppf)Cl₂ enhances selectivity for Suzuki couplings, as seen in.

Purification of Polar Intermediates

Column chromatography with chloroform/methanol (9.5:0.5) effectively isolates amine intermediates.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Reaction Types

The compound can undergo various chemical reactions:

  • Oxidation : Using agents such as potassium permanganate or chromium trioxide.
  • Reduction : Employing lithium aluminum hydride or sodium borohydride.
  • Substitution : Functional groups can be replaced using appropriate reagents.

Medicinal Chemistry

2-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}butanamide has potential therapeutic applications due to its ability to interact with various biological targets. It is being studied for its efficacy as an anti-cancer agent, particularly in targeting specific kinase enzymes involved in cancer progression.

Case Studies

  • Anticancer Activity : Research has shown that derivatives of this compound exhibit significant activity against cancer cell lines, indicating its potential as a lead compound for drug development.
  • Enzyme Inhibition : Studies suggest that this compound can inhibit specific enzymes involved in inflammatory responses, making it a candidate for treating conditions like rheumatoid arthritis.

Material Science

The compound is also explored for its properties in developing new materials with specific electronic or optical characteristics. Its unique structure allows it to be integrated into polymers or other materials to enhance their properties.

Biological Research

In biological studies, this compound is utilized to understand its effects on cellular processes. It serves as a biochemical tool in various assays to explore mechanisms of action and interactions within biological systems.

Uniqueness

The distinct combination of functional groups in this compound allows for unique interactions with biological targets, differentiating it from similar compounds.

Mechanism of Action

The mechanism of action of 2-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-3-yl)pyrazin-2-amine: A structurally similar compound with a pyridinyl and pyrazinyl group.

    2-(Pyridin-2-yl)pyrimidine: Another compound with a pyridinyl group, but with a pyrimidine ring instead of a pyrazine ring.

Uniqueness

2-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}butanamide is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for unique interactions with biological targets and materials, making it a valuable compound for further research and development.

Biological Activity

2-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}butanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and molecular interactions.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C20_{20}H20_{20}N4_{4}O
  • Molecular Weight : 332.4 g/mol
  • CAS Number : 2034428-85-6

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Pyrazinyl Intermediate : Reaction of 3-aminopyridine with 2-bromoacetophenone.
  • Coupling Reaction : The pyrazinyl intermediate is coupled with phenylacetic acid using EDCI as a coupling reagent.
  • Amidation : Final reaction with butanoyl chloride to yield the target compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogenic bacteria and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 μM
Escherichia coli0.21 μM
Candida albicansModerate activity
Micrococcus luteusSelective action

These results suggest that the compound has the potential to serve as a lead for developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines (HaCat and Balb/c 3T3 cells) revealed promising results, indicating that the compound may possess selective toxicity against cancer cells while being less harmful to normal cells. The MTT assay results showed that the compound had a favorable safety profile, which is crucial for therapeutic applications .

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions between the compound and its biological targets, such as DNA gyrase and MurD. The compound demonstrated strong binding affinity through multiple interactions, including hydrogen bonds and pi-stacking interactions.

Case Studies

A recent study evaluated a series of compounds related to this class and highlighted the importance of structural modifications in enhancing biological activity. Compounds with similar structures were tested for their antibacterial effects, revealing that specific functional groups significantly influenced their efficacy against Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 2-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}butanamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Substitution reactions (e.g., coupling pyridine and pyrazine precursors under alkaline conditions to form the pyrazin-2-ylmethyl scaffold) .

  • Step 2 : Amide bond formation via condensation between the butanamide moiety and the pyrazine intermediate, often using coupling agents like EDC/HOBt .

  • Optimization : Solvent choice (e.g., dichloromethane or DMF) and catalysts (e.g., palladium for cross-coupling) significantly impact yield. For example, DMF enhances solubility of polar intermediates, while palladium catalysts improve regioselectivity .

    Table 1 : Synthesis Optimization Parameters

    ParameterTypical RangeImpact on Yield/Purity
    Catalyst (Pd)5–10 mol%Increases yield by 20–30%
    Reaction Temp.80–100°CHigher temps reduce side products
    Solvent PolarityDMF > DCMDMF improves intermediate solubility

Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in its heterocyclic core?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., distinguishing pyridine vs. pyrazine protons) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated 421.48 g/mol vs. observed) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the pyrazine-pyridine linkage .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodological Answer :

  • Kinase Inhibition Assays : Prioritize kinases (e.g., EGFR, VEGFR) due to structural similarity to pyrazine-based inhibitors .
  • Antimicrobial Screening : Use microdilution assays against Gram+/Gram– bacteria, noting the role of the phenyl group in membrane penetration .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :

  • Core Modifications : Replace the phenyl group with halogenated analogs (e.g., 2-bromophenyl) to enhance target binding via halogen interactions .

  • Side Chain Variations : Substitute the butanamide with shorter/longer alkyl chains to modulate lipophilicity (logP) and bioavailability .

  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like ATP-binding pockets .

    Table 2 : SAR Trends in Analogous Compounds

    ModificationBioactivity Impact
    2-Bromophenyl2× increase in kinase inhibition
    Propylamide vs. ButanamideHigher logP correlates with improved cytotoxicity

Q. How can researchers resolve contradictions in reported synthesis yields or biological data?

  • Methodological Answer :

  • Reproducibility Checks : Validate reaction conditions (e.g., inert atmosphere for Pd-catalyzed steps) .
  • Batch-to-Batch Analysis : Use HPLC to assess purity (>95% required for reliable bioassays) .
  • Meta-Analysis : Compare datasets across studies (e.g., IC50_{50} variability in kinase assays may stem from assay protocols) .

Q. What strategies are effective for target identification and mechanistic studies?

  • Methodological Answer :

  • Pull-Down Assays : Use biotinylated analogs to isolate binding proteins from cell lysates .
  • Transcriptomics/Proteomics : RNA-seq or SILAC-based profiling to identify downstream pathways (e.g., apoptosis markers) .
  • Crystallography : Co-crystallize the compound with purified kinase domains to map binding modes .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be improved?

  • Methodological Answer :

  • Prodrug Design : Introduce ester groups to enhance solubility, which hydrolyze in vivo to active form .
  • Cytochrome P450 Inhibition Assays : Identify metabolic hotspots (e.g., pyridine N-oxidation) and block with fluorine substitutions .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to prolong half-life .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for structurally similar analogs?

  • Methodological Answer :

  • Steric Effects : Bulkier substituents (e.g., tert-butyl) may hinder target access despite similar logP .
  • Assay Variability : Differences in cell line viability protocols (e.g., serum concentration in culture media) .
  • Epistatic Interactions : Off-target effects in complex biological systems (e.g., immune modulation in vivo vs. in vitro) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.